3,5-Difluoro-2-nitroaniline
Overview
Description
3,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions, and a nitro group is substituted at the 2nd position on the benzene ring
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-2-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s action and efficacy in the body.
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and engage in electrostatic interactions due to the presence of the nitro and fluorine groups .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. The binding interactions are facilitated by the compound’s structural features, including the nitro and fluorine groups, which enable it to form stable complexes with target molecules. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes. These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through reduction and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the overall impact of this compound on cellular function and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its physicochemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-nitroaniline typically involves a multi-step process:
Nitration Reaction: The starting material, 3,5-difluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-20°C) to introduce the nitro group at the 2nd position.
Reduction Reaction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Diazotization Reaction: The amine group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Fluorination Reaction: The diazonium salt undergoes fluorination using a fluorinating agent such as tetrafluoroboric acid to introduce the fluorine atoms at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,5-Difluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different oxidation states.
Scientific Research Applications
3,5-Difluoro-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-aminobenzene
- 3,5-Difluoro-2-nitrophenol
- 3,5-Difluoro-2-nitrobenzaldehyde
Uniqueness
3,5-Difluoro-2-nitroaniline is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
3,5-difluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULNIHUDSFLCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278841 | |
Record name | 3,5-difluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361-72-8 | |
Record name | 361-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-difluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-difluoro-2-nitroaniline significant in the synthesis of fluorinated heterocycles?
A: this compound has proven to be a crucial starting material in the synthesis of 4,6-difluorobenzofuroxan []. Previous reported methods for synthesizing this difluorinated benzofuroxan were found to be irreproducible []. Researchers exploring alternative synthetic pathways discovered that this compound could be effectively utilized to produce this valuable compound [].
Q2: What is the significance of synthesizing fluorinated benzofuroxans like 4,6-difluorobenzofuroxan?
A: Fluorinated benzofuroxans, including 4,6-difluorobenzofuroxan, are important precursors in the synthesis of novel quinoxaline 1,4-dioxide derivatives []. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. Additionally, the introduction of fluorine atoms into heterocyclic structures can significantly influence their reactivity and physicochemical properties, opening up avenues for developing new drugs and materials.
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